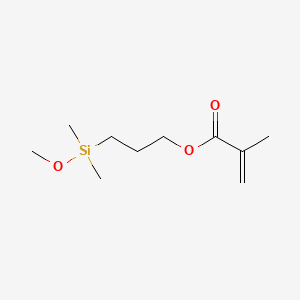

3-(Methoxydimethylsilyl)propyl methacrylate

Description

Properties

IUPAC Name |

3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDMKOVTOUIKFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30985331 | |

| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66753-64-8 | |

| Record name | 3-Methacryloxypropyldimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66753-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Methoxydimethylsilyl)propyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30985331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxydimethylsilyl)propyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Methoxydimethylsilyl)propyl Methacrylate: Structure, Reactivity, and Applications

Executive Summary

3-(Methoxydimethylsilyl)propyl methacrylate is a bifunctional organosilane that serves as a critical molecular bridge in the formulation of advanced hybrid materials. Possessing both a polymerizable methacrylate group and a hydrolyzable methoxysilyl moiety, it offers a unique mechanism for covalently bonding organic polymers to inorganic substrates. This guide provides an in-depth analysis of its chemical structure, dual-mode reactivity, and key applications relevant to researchers in materials science and drug development. We will explore the mechanistic pathways of its polymerization and hydrolysis/condensation reactions, present actionable experimental protocols, and discuss the critical handling and safety considerations necessary for its effective use in a laboratory setting.

Introduction to a Versatile Bifunctional Silane

This compound, hereafter referred to as MDSPM, is a silane coupling agent prized for its dual reactivity. Its structure is uniquely designed to interface with two chemically distinct classes of materials. The methacrylate group at one end of the molecule readily participates in free-radical polymerization, allowing it to be incorporated into a wide range of polymer chains such as acrylates and methacrylates.[1] At the opposite end, the methoxydimethylsilyl group can undergo hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with hydroxyl-rich inorganic surfaces like glass, silica, and metal oxides.[2][3]

This bifunctionality makes MDSPM an indispensable tool for creating high-performance composite materials where interfacial adhesion is paramount.[2] For professionals in drug development, its utility extends to the surface functionalization of nanoparticles for targeted delivery, the creation of hybrid hydrogels for tissue engineering, and the modification of diagnostic surfaces for enhanced biocompatibility and signal fidelity.

It is crucial to distinguish MDSPM from its more common analog, 3-(Trimethoxysilyl)propyl methacrylate (TMSPMA). While both share the same fundamental purpose, the number of alkoxy groups on the silicon atom dictates their reactivity and cross-linking potential. TMSPMA, with three methoxy groups, can form a dense, three-dimensional cross-linked network upon hydrolysis. MDSPM, having only one methoxy group, primarily forms linear siloxane chains or single-point attachments, offering a more flexible and controlled linkage. This structural difference is a key consideration in designing materials with specific mechanical or surface properties.

Chemical Structure and Physicochemical Properties

The efficacy of MDSPM originates from its distinct molecular architecture. The molecule is composed of a propyl linker connecting the two key functional groups:

-

Methacrylate Group (CH₂=C(CH₃)C(=O)O-): This is an unsaturated ester functional group that is highly susceptible to free-radical polymerization. It serves as the anchor point for integration into an organic polymer matrix.

-

Methoxydimethylsilyl Group (-Si(CH₃)₂(OCH₃)): This moiety is the reactive center for inorganic surface modification. The silicon-methoxy bond is readily hydrolyzed in the presence of water to form a reactive silanol group (-Si(CH₃)₂OH).

The interplay between these two groups allows MDSPM to function as a true molecular adhesive.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate | [4] |

| CAS Number | 66753-64-8 | [4] |

| Molecular Formula | C₁₀H₂₀O₃Si | [4] |

| Molecular Weight | 216.35 g/mol | [4] |

| Appearance | Colorless Liquid | [5] |

| SMILES | CC(=C)C(=O)OCCC(C)OC | [4] |

Core Reactivity and Mechanisms of Action

The utility of MDSPM is rooted in its two distinct and orthogonal reaction pathways. Understanding and controlling these reactions is fundamental to its successful application.

A. The Methacrylate Moiety: Free-Radical Polymerization

The carbon-carbon double bond in the methacrylate group allows MDSPM to be copolymerized with a vast array of vinyl monomers. The most common method is free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator (e.g., AIBN, benzoyl peroxide) to generate free radicals.

The process involves three main stages:

-

Initiation: The initiator radical adds across the double bond of an MDSPM monomer, creating a new monomer radical.

-

Propagation: The monomer radical rapidly adds to other monomers, extending the polymer chain.

-

Termination: Two growing radical chains combine to form a stable, non-reactive polymer chain.

While conventional free-radical polymerization is effective, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer superior control over molecular weight, polydispersity, and polymer architecture.[6] These methods are particularly valuable when designing well-defined copolymers for specialized applications like drug delivery systems.

B. The Methoxydimethylsilyl Moiety: Hydrolysis and Condensation

This reaction pathway enables the covalent bonding of MDSPM to inorganic surfaces or other silane molecules. It is a two-step process that is typically catalyzed by acid or base.[7][8]

-

Hydrolysis: In the presence of water, the methoxy group (-OCH₃) is cleaved from the silicon atom and replaced by a hydroxyl group (-OH), forming a reactive dimethylsilanol intermediate and releasing methanol as a byproduct.[7] The rate of this reaction is highly dependent on pH, being slowest around neutral pH and accelerating under acidic or basic conditions.[8][9]

-

Condensation: The newly formed silanol group is highly reactive and can condense with hydroxyl groups on an inorganic substrate (e.g., glass, silica) to form a stable, covalent siloxane bond (Si-O-Substrate). Alternatively, it can condense with another silanol molecule to form a siloxane dimer (Si-O-Si). Because MDSPM has only one hydrolyzable group, it cannot form a cross-linked network on its own, which is a key difference from trialkoxysilanes.[7]

Applications in Research and Development

The dual reactivity of MDSPM makes it a versatile tool across several scientific disciplines.

-

Surface Coupling Agent: Its primary application is to improve adhesion between organic resins and inorganic fillers in composites.[2] The methacrylate end polymerizes with the bulk resin, while the silyl end forms covalent bonds with the filler surface. This is critical in fields like dentistry for durable tooth restorations and in manufacturing for fiber-reinforced plastics.[1][3]

-

Surface Modification: MDSPM is used to alter the surface properties of materials. Treating glass slides with MDSPM renders the surface hydrophobic and provides reactive methacrylate groups for further functionalization, a technique used in creating microarrays and specialized cell culture substrates. Similarly, it can be used to functionalize nanoparticles to ensure their stable dispersion in a polymer matrix and prevent aggregation.[10]

-

Drug Development and Biomaterials: In drug development, MDSPM can be used to functionalize silica-based drug delivery vehicles, allowing for the attachment of polymers that can control drug release or improve biocompatibility. It is also a component in the synthesis of organic-inorganic hybrid hydrogels, which are being explored for tissue engineering scaffolds due to their tunable mechanical properties.[1]

Experimental Protocols and Best Practices

The following protocols provide a framework for common applications of silane coupling agents. The causality behind each step is explained to ensure reproducible and reliable results.

Protocol 1: Surface Modification of Glass Substrates

This protocol describes how to covalently attach a methacrylate-functionalized layer onto a glass surface.

Methodology:

-

Cleaning: Thoroughly clean the glass substrates by sonicating in a strong detergent solution, followed by exhaustive rinsing with deionized water. Dry the plates completely in an oven at 110 °C.

-

Causality: This step is critical to remove any organic contaminants and to ensure the surface is populated with the maximum number of hydroxyl (-OH) groups, which are the reactive sites for the silane.

-

-

Silane Solution Preparation: In a fume hood, prepare a 2% (v/v) solution of MDSPM in 95% ethanol/5% water. Adjust the pH of the solution to ~4.5-5.5 with a weak acid like acetic acid. Stir for 5-10 minutes.

-

Causality: The water is required for hydrolysis of the methoxysilyl group. Ethanol acts as a mutual solvent. The acidic pH catalyzes the hydrolysis reaction while minimizing the rate of self-condensation, ensuring the reactive silanol intermediates are available to bond with the glass surface.[8]

-

-

Deposition: Immerse the cleaned, dry glass plates in the silane solution for 2-5 minutes.

-

Causality: This allows sufficient time for the silanol groups to diffuse to the glass surface and form hydrogen bonds with the surface hydroxyls.

-

-

Rinsing: Remove the plates and rinse them thoroughly with fresh ethanol to remove any excess, physically adsorbed silane.

-

Causality: This step is essential to ensure that the final surface layer is a monolayer and not a thick, poorly adhered film of polysiloxane.

-

-

Curing: Heat the coated plates in an oven at 110 °C for 10-15 minutes.

-

Causality: The heat drives the condensation reaction, converting the initial hydrogen bonds between the silanol and the surface into permanent, covalent Si-O-Si bonds and removing residual water and solvent.

-

The resulting surface is now functionalized with reactive methacrylate groups, ready for subsequent grafting or polymerization reactions.

Protocol 2: Synthesis of a Functional Copolymer via Free-Radical Polymerization

This protocol outlines a general procedure for copolymerizing MDSPM with methyl methacrylate (MMA) to create a polymer with pendant reactive silyl groups.

Methodology:

-

Reagent Preparation: In a reaction vessel equipped with a condenser and nitrogen inlet, dissolve MMA (e.g., 9.5 g) and MDSPM (e.g., 0.5 g) in an anhydrous solvent such as toluene or THF.

-

Causality: Anhydrous conditions are crucial to prevent premature hydrolysis of the methoxysilyl groups during polymerization.

-

-

Inerting: Bubble dry nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

-

Causality: Oxygen is a radical scavenger and will inhibit or terminate the polymerization reaction. Maintaining an inert atmosphere is essential.

-

-

Initiation: Add a free-radical initiator such as azobisisobutyronitrile (AIBN, ~0.1-1 mol% of total monomer). Heat the reaction mixture to the appropriate temperature for the initiator (e.g., 60-70 °C for AIBN).

-

Causality: Heat causes the thermal decomposition of AIBN into free radicals, which initiates the polymerization process.

-

-

Polymerization: Allow the reaction to proceed under nitrogen with stirring for several hours (e.g., 4-24 hours). The solution will become more viscous as the polymer forms.

-

Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as methanol or hexane. The polymer will crash out as a solid.

-

Causality: The polymer is soluble in the reaction solvent but insoluble in the non-solvent. This step effectively separates the polymer from unreacted monomers and the initiator.

-

-

Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved.

The resulting white powder is a copolymer of MMA and MDSPM, which can be further processed or used as a macro-initiator for grafting onto inorganic surfaces.

Safety, Handling, and Storage

Proper handling of MDSPM is essential for laboratory safety. Based on data for analogous compounds, the following precautions should be observed:

-

Hazards: MDSPM is a combustible liquid and can cause skin, eye, and respiratory tract irritation.[11] The most significant hazard is its reactivity with water.

-

Moisture Sensitivity: The compound reacts with moisture, including atmospheric humidity, to hydrolyze the methoxysilyl group. This process liberates methanol , which is toxic and can cause blindness or central nervous system depression upon ingestion, inhalation, or skin absorption.[11] All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area away from sources of ignition and moisture. Any cloudiness in the liquid indicates that hydrolysis has occurred.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a powerful and versatile molecule for the synthesis of advanced organic-inorganic hybrid materials. Its dual-functional nature provides a robust platform for covalently linking polymer systems to inorganic substrates, enabling the creation of composites with superior adhesion, durability, and performance. By understanding the distinct reactivity of its methacrylate and methoxysilyl moieties, and by employing controlled experimental conditions, researchers can leverage this unique molecular bridge to engineer novel materials for a wide range of applications, from high-strength composites to sophisticated biomaterials and drug delivery systems.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chung, J. J., Jones, J. R., & Georgiou, T. K. (2015). Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate. Macromolecular Rapid Communications, 36(19), 1731–1736. Retrieved from [Link]

-

Chung, J. J., Jones, J. R., & Georgiou, T. K. (2015). Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate. onlinelibrary.wiley.com. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trimethoxysilyl)propyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bourgeat-Lami, E., et al. (2002). Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. ResearchGate. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Trimethoxysilyl)propyl methacrylate, 98%. Cole-Parmer. Retrieved from [Link]

-

ResearchGate. (2015). Hydrolysis and condensation of silanes in aqueous solutions. Retrieved from [Link]

-

Moszner, N., et al. (2010). Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. CONICET. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Dimethoxymethylsilyl)propyl methacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Mohammed, A. H., et al. (2015). Synthesis and monomer reactivity ratios of acrylamide with 3-(trimethoxysilyl)propyl methacrylate and tris(methoxyethoxy)vinylsilane copolymers. Polimery. Retrieved from [Link]

-

Mohammed, A. H., et al. (2016). Synthesis and monomer reactivity ratios of [3-(trimethoxysilyl) propyl methacrylate/N-vinyl pyrrolidone] copolymer. TSI Journals. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3- methacryloxypropyltrimethoxysilane. PrepChem.com. Retrieved from [Link]

-

ResearchGate. (2016). SYNTHESIS AND MONOMER REACTIVITY RATIOS OF [3-(TRIMETHOXYSILYL) PROPYL METHACRYLATE/N-VINYL PYRROLIDONE] COPOLYMER. Retrieved from [Link]

-

Sergis, A., et al. (1999). Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization. Segla. Retrieved from [Link]

-

Zarinwall, A., et al. (2023). Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Retrieved from [Link]

-

Jessica Chemicals. (2023). 3-(Trimethoxysilyl)propyl Methacrylate Uses. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 3-(Trimethoxysilyl) Propyl Methacrylate Functionalized Graphene Oxide Based Mixed Matrix Membrane and Its Application for O2/N2 Separation. Retrieved from [https://www.researchgate.net/publication/342617637_Synthesis_of_3-Trimethoxysilyl_Propyl_Methacrylate_Functionalized_Graphene_Oxide_Based_Mixed_Matrix_Membrane_and_Its_Application_for_O2N2_Separation]([Link]_ Oxide_Based_Mixed_Matrix_Membrane_and_Its_Application_for_O2N2_Separation)

-

Podkościelna, B., et al. (2022). Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation. MDPI. Retrieved from [Link]

-

Jessica Chemicals. (2023). What Is 3 Trimethoxysilyl Propyl Methacrylate Used For. Retrieved from [Link]

-

Stenutz. (n.d.). 3-(trimethoxysilyl)propyl methacrylate. Retrieved from [Link]

Sources

- 1. 3-(三甲氧基甲硅基)甲基丙烯酸丙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chinacouplingagents.com [chinacouplingagents.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. This compound | C10H20O3Si | CID 3017711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. 3-(Trimethoxysilyl)propyl methacrylate | C10H20O5Si | CID 17318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Synthesis of 3-(Methoxydimethylsilyl)propyl Methacrylate via Hydrosilylation: A Technical Guide

For researchers, scientists, and professionals in drug development, the synthesis of well-defined functionalized silanes is a critical step in the creation of advanced materials and delivery systems. Among these, 3-(methoxydimethylsilyl)propyl methacrylate stands out as a versatile monomer and coupling agent. This guide provides an in-depth exploration of its synthesis through hydrosilylation, a powerful and atom-economical reaction. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of Hydrosilylation

Hydrosilylation, also known as catalytic hydrosilation, is a fundamental reaction in organosilicon chemistry that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene.[1] This process is the cornerstone for the production of a vast array of organosilicon compounds and is lauded as the "most important application of platinum in homogeneous catalysis."[1]

The synthesis of this compound involves the reaction between allyl methacrylate and methoxydimethylsilane. This reaction is of particular interest due to the product's dual functionality: a polymerizable methacrylate group and a hydrolyzable methoxysilyl group. This unique combination allows it to act as a bridge between organic polymers and inorganic substrates, a property highly valued in the development of composites, adhesives, coatings, and biomedical materials.[2][3]

The Core Reaction: Mechanism and Selectivity

The hydrosilylation of allyl methacrylate with methoxydimethylsilane is typically catalyzed by transition metal complexes, most commonly those containing platinum.[1][4] The prevalent mechanism for this reaction is the Chalk-Harrod mechanism.[1]

The Chalk-Harrod Mechanism

The Chalk-Harrod mechanism provides a widely accepted model for the catalytic cycle of hydrosilylation.[1] It involves the following key steps:

-

Oxidative Addition: The Si-H bond of the methoxydimethylsilane adds to the low-valent metal center of the catalyst.

-

Olefin Coordination: The allyl methacrylate molecule coordinates to the metal center.

-

Insertion: The coordinated alkene inserts into the metal-hydride bond. This step is crucial as it determines the regioselectivity of the reaction.

-

Reductive Elimination: The desired product, this compound, is eliminated from the metal center, regenerating the active catalyst.

A simplified representation of this catalytic cycle is shown below:

Caption: The Chalk-Harrod mechanism for hydrosilylation.

Regioselectivity: The Anti-Markovnikov Rule

A key feature of the hydrosilylation of terminal alkenes, like allyl methacrylate, is its adherence to anti-Markovnikov addition.[1] This means that the silicon atom preferentially adds to the terminal carbon of the double bond. This selectivity is critical for obtaining the desired linear product, this compound, rather than the branched isomer. The formation of solely anti-Markovnikov products has been confirmed by techniques such as 1H NMR.[4]

Essential Components: Reactants and Catalysts

A successful synthesis hinges on the quality of the starting materials and the choice of an appropriate catalyst.

| Component | Chemical Name | CAS Number | Key Considerations |

| Alkene | Allyl Methacrylate | 96-05-9 | Purity is crucial to avoid side reactions. Should be free of polymerization inhibitors if subsequent polymerization is intended. |

| Hydrosilane | Methoxydimethylsilane | 1112-39-6 | Highly reactive with moisture; must be handled under inert atmosphere. |

| Catalyst | Platinum-based catalysts | Varies | Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst are commonly used.[1][5] Rhodium-based catalysts can also be effective.[6] |

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a general framework for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Equipment

-

Reactants: Allyl methacrylate, Methoxydimethylsilane

-

Catalyst: Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)[7]

-

Solvent (optional): Anhydrous toluene

-

Apparatus: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, inert gas supply (e.g., nitrogen or argon).

Synthetic Procedure

Caption: A typical workflow for the hydrosilylation synthesis.

-

Preparation: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reactants and product.

-

Inert Atmosphere: Purge the system with an inert gas to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.

-

Charging Reactants: Charge the flask with allyl methacrylate and the catalyst. If using a solvent, add it at this stage.

-

Reaction Initiation: Heat the reaction mixture to the desired temperature (typically between 60-150°C, depending on the catalyst and reactants).[8]

-

Addition of Hydrosilane: Add the methoxydimethylsilane dropwise from the dropping funnel to control the exothermic reaction.

-

Monitoring the Reaction: The progress of the reaction can be monitored by observing the disappearance of the Si-H stretching band (around 2100-2200 cm⁻¹) in the infrared (IR) spectrum.[4]

-

Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by vacuum distillation to remove any unreacted starting materials and the catalyst.

Characterization of the Product

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to verify the disappearance of the Si-H bond and the presence of the characteristic ester and siloxane functional groups.[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the product and identify any byproducts.

Applications in Drug Development and Beyond

The unique properties of this compound and its analogs, such as 3-(trimethoxysilyl)propyl methacrylate, make them highly valuable in various applications, including:

-

Surface Modification: They are used to functionalize surfaces of materials like glass and silica, which is essential for creating biocompatible coatings and immobilizing biomolecules.[10]

-

Polymer Synthesis: These compounds can be copolymerized with other monomers to create polymers with enhanced mechanical properties, adhesion, and stability.[2]

-

Dental Materials: They are used as coupling agents in dental composites to improve the bond between the filler and the resin matrix.[3]

-

Biomedical Materials: Their ability to enhance cell adhesion makes them useful in the production of materials for tissue engineering and other biomedical applications.[2]

Conclusion

The synthesis of this compound via hydrosilylation is a robust and efficient method for producing a highly versatile and valuable chemical intermediate. A thorough understanding of the reaction mechanism, careful selection of catalysts, and precise control over reaction conditions are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and professionals with the knowledge necessary to successfully implement this synthesis in their own laboratories, paving the way for innovations in drug development and materials science.

References

- Organosilicone modification of allyl methacrylate with speier's catalyst for waterborne self-matting styrene-acrylic emulsion - Paints and Coatings Expert. (2017, December 13).

- 3-(Dimethoxymethylsilyl)propyl methacrylate | C10H20O4Si | CID 84485 - PubChem.

- Si-H Surface Groups Inhibit Methacrylic Polymerization: Thermal Hydrosilylation of Allyl Methacrylate with Silicon Nanoparticles - PubMed. (2022, July 12).

- This compound | C10H20O3Si | CID 3017711 - PubChem.

- Hydrosilylation - Wikipedia.

- Synthesis and Functionalization of Silicone Hydride Copolymer with Allyl Methacrylate via Hydrosilylation Method - ResearchGate.

- Hydrosilylation Catalyst - Sigma-Aldrich.

- Selective hydrosilylation of allyl chloride with trichlorosilane - PMC - NIH. (2021, May 11).

- 3-(Trimethoxysilyl)propyl methacrylate (M6514) - Product Information Sheet - Sigma-Aldrich.

- Si-H Surface Groups Inhibit Methacrylic Polymerization: Thermal Hydrosilylation of Allyl Methacrylate with Silicon Nanoparticles | Request PDF - ResearchGate.

- This compound - LookChem.

- 3-(Trimethoxysilyl)propyl Methacrylate Uses - News. (2023, September 25).

- US20040220420A1 - Hydrosilylation process - Google Patents.

- Hydrosilylation of allyl derivatives with T, D and M type hydrosilanes - ResearchGate. (2025, August 6).

- What Is 3 Trimethoxysilyl Propyl Methacrylate Used For - News - News - Jessica Chemicals. (2023, September 30).

- Exploring 3-Methacryloxypropylmethyldimethoxysilane: Properties and Applications.

- Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Publishing.

- 3-(ethoxydimethylsilyl)propyl methacrylate (stabilized with bht) - PubChemLite.

- Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. (2025, August 6).

- Porous Copolymers of 3-(Trimethoxysilyl)propyl Methacrylate with Trimethylpropane Trimethacrylate Preparation: Structural Characterization and Thermal Degradation - MDPI. (2024, September 29).

- 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0 - Sigma-Aldrich.

- 3-(Trimethoxysilyl)propyl methacrylate - Selleck Chemicals.

- Selective hydrosilylation of allyl chloride with trichlorosilane - PubMed. (2021, May 11).

Sources

- 1. Hydrosilylation - Wikipedia [en.wikipedia.org]

- 2. chinacouplingagents.com [chinacouplingagents.com]

- 3. chinacouplingagents.com [chinacouplingagents.com]

- 4. Hydrosilylation as an efficient tool for polymer synthesis and modification with methacrylates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Hydrosilylation Catalyst [sigmaaldrich.com]

- 6. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20040220420A1 - Hydrosilylation process - Google Patents [patents.google.com]

- 9. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Architect: A Technical Guide to 3-(Methoxydimethylsilyl)propyl Methacrylate as a Coupling Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of advanced materials and drug delivery systems, the interface between organic and inorganic materials often dictates the performance and stability of the final product. At this critical juncture, coupling agents act as molecular bridges, ensuring a seamless and robust connection. This guide delves into the core mechanism of a specialized, yet highly effective, coupling agent: 3-(methoxydimethylsilyl)propyl methacrylate. Unlike its more common tri-alkoxy counterparts, the mono-alkoxy nature of this silane imparts unique characteristics to the interfacial layer, offering a distinct advantage in applications requiring flexibility and a well-defined monolayer structure.

This document provides a comprehensive exploration of the chemical principles governing its function, detailed experimental protocols for its application, and an analysis of its impact on material properties. Through a combination of mechanistic explanations, visual diagrams, and practical insights, we aim to equip researchers and developers with the knowledge to effectively harness the potential of this compound.

Part 1: The Foundation - Understanding Silane Coupling Agents

Silane coupling agents are bifunctional molecules that establish a durable bond between organic and inorganic materials.[1] Their general structure consists of an organofunctional group and a hydrolyzable silicon-functional group. The organofunctional group is designed to be compatible and reactive with the organic polymer matrix, while the silicon-functional group reacts with the surface of inorganic substrates.[2]

The efficacy of a silane coupling agent is rooted in a two-step reaction mechanism:

-

Hydrolysis: The alkoxy groups attached to the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). This reaction can be catalyzed by acids or bases.[3][4]

-

Condensation: These silanol groups then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent siloxane bonds (Si-O-Substrate). The silanols can also self-condense to form a siloxane network.[3][4]

Part 2: The Core Mechanism of this compound

The defining feature of this compound is its mono-alkoxy (methoxydimethylsilyl) group. This structural characteristic dictates a distinct mechanism of action compared to di- or tri-alkoxy silanes, which are more commonly discussed in the literature.

Hydrolysis: The First Step to Adhesion

In the presence of moisture, the single methoxy group (-OCH₃) of this compound hydrolyzes to form a dimethylsilanol group (-Si(CH₃)₂OH) and releases methanol as a byproduct.[5]

Condensation and the Formation of a Linear Interphase

The newly formed dimethylsilanol group is reactive and condenses with hydroxyl groups on the surface of an inorganic substrate (e.g., glass, silica, metal oxides) to form a covalent Si-O-Substrate bond. A key distinction of this mono-functional silane is its inability to form a cross-linked siloxane network through self-condensation.[6] Instead, it forms a well-defined monolayer of linear silane chains on the substrate surface.[2]

This linear structure results in a more flexible and less rigid interphase compared to the highly cross-linked and often brittle networks formed by tri-alkoxy silanes.[5] This flexibility can be advantageous in applications subjected to thermal or mechanical stress, as it can help to dissipate energy and prevent crack propagation at the interface.

Copolymerization with the Organic Matrix

The methacrylate functional group of the now surface-bound silane is a vinyl group that can readily participate in free-radical polymerization. When the treated inorganic substrate is incorporated into a polymer matrix (e.g., acrylics, polyesters, or other vinyl polymers), the methacrylate group copolymerizes with the polymer chains. This creates a strong covalent bond between the silane coupling agent and the organic matrix, completing the molecular bridge.[1]

Part 3: Practical Application and Characterization

The successful application of this compound as a coupling agent relies on a well-defined surface treatment protocol and subsequent characterization to verify the formation and integrity of the interfacial layer.

Experimental Protocol: Surface Treatment of Inorganic Substrates

The following is a general protocol for the surface treatment of inorganic fillers or flat substrates. It is important to note that optimal conditions (concentration, pH, time, and temperature) may vary depending on the specific substrate and polymer matrix and should be determined empirically.

Materials:

-

This compound

-

Ethanol (or other suitable solvent)

-

Deionized water

-

Acetic acid (for pH adjustment)

-

Inorganic substrate (e.g., glass slides, silica particles)

Procedure:

-

Cleaning the Substrate: Thoroughly clean the inorganic substrate to remove any organic contaminants. This can be achieved by washing with detergents, followed by rinsing with deionized water and drying in an oven. For more rigorous cleaning, plasma or piranha solution treatment can be employed (with appropriate safety precautions).

-

Preparation of the Silane Solution:

-

Prepare a 95:5 (v/v) ethanol/water solution.

-

Adjust the pH of the solution to between 4.5 and 5.5 using acetic acid. This acidic condition catalyzes the hydrolysis of the methoxy group.[4]

-

Add this compound to the solution to a final concentration of 1-2% (w/v) and stir for approximately 5-10 minutes to allow for hydrolysis.

-

-

Surface Treatment:

-

Immerse the cleaned and dried substrate in the silane solution for 1-2 minutes with gentle agitation.

-

For particulate fillers, stir the slurry for 2-3 minutes.

-

-

Rinsing and Curing:

-

Remove the substrate from the solution and rinse briefly with fresh ethanol to remove any excess, unreacted silane.

-

Cure the treated substrate. Curing can be done at room temperature for 24 hours or accelerated by heating in an oven at 110-120°C for 10-15 minutes. Curing facilitates the condensation reaction and the formation of covalent bonds with the substrate.

-

Characterization of the Treated Surface

Several analytical techniques can be employed to confirm the successful deposition and functionality of the silane coupling agent on the substrate surface.

| Technique | Information Obtained | Expected Outcome for Successful Treatment |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Presence of characteristic chemical bonds. | Appearance of peaks corresponding to Si-O-Substrate bonds and the methacrylate C=O and C=C bonds.[7][8] |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. | Detection of Si, C, and O in the expected ratios and chemical shifts indicative of siloxane and methacrylate groups. |

| Contact Angle Goniometry | Surface energy and hydrophobicity/hydrophilicity. | An increase in the contact angle with water, indicating a more hydrophobic surface due to the organic functional group. |

| Atomic Force Microscopy (AFM) | Surface topography and morphology. | Observation of a smooth, uniform monolayer coating on the substrate. |

| Thermogravimetric Analysis (TGA) | Quantification of the amount of silane grafted onto particulate fillers. | A weight loss step corresponding to the thermal decomposition of the organic portion of the silane.[7] |

Part 4: The Advantage of a Linear Interphase - A Comparative Perspective

The choice between a mono-alkoxy silane like this compound and a tri-alkoxy silane depends on the desired properties of the final composite material.

| Property | This compound (Mono-alkoxy) | 3-(Trimethoxysilyl)propyl methacrylate (Tri-alkoxy) |

| Interfacial Structure | Monolayer, linear chains | Multilayer, cross-linked network |

| Flexibility | More flexible interphase | More rigid and potentially brittle interphase[5] |

| Adhesion | Good adhesion through covalent bonding | Potentially higher adhesion strength due to a thicker, cross-linked interphase, but can be prone to delamination under stress.[6] |

| Process Control | Easier to control deposition to a monolayer | Can lead to uncontrolled multilayer deposition and agglomeration |

| Applications | Composites requiring good flexibility and stress dissipation, high-performance coatings, biomedical applications where a well-defined surface is critical. | General purpose composites, applications where high rigidity and maximum reinforcement are the primary goals. |

Conclusion

This compound offers a unique and powerful tool for scientists and engineers working to create advanced composite materials and functionalized surfaces. Its mono-alkoxy nature leads to the formation of a flexible, linear monolayer at the interface between inorganic and organic materials. This controlled interfacial architecture provides distinct advantages in terms of stress dissipation and process control compared to its tri-alkoxy counterparts. By understanding the core mechanism of hydrolysis, condensation, and copolymerization, and by employing rigorous surface treatment and characterization protocols, researchers can effectively leverage the properties of this specialized coupling agent to design and develop next-generation materials with enhanced performance and durability.

References

- 1. nbinno.com [nbinno.com]

- 2. gelest.com [gelest.com]

- 3. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of 3-(Methoxydimethylsilyl)propyl methacrylate in Polymer Chemistry

Introduction: Bridging the Organic-Inorganic Divide

In the realm of advanced materials, the synergy between organic polymers and inorganic materials is paramount for creating composites with superior properties. 3-(Methoxydimethylsilyl)propyl methacrylate is a key player in this field, acting as a molecular bridge that enhances the performance and durability of these hybrid materials.[1][2] This guide provides a comprehensive overview of its synthesis, properties, and critical role in polymer chemistry, offering valuable insights for researchers and professionals in materials science and drug development.

Core Chemistry: A Molecule of Dual Functionality

This compound is an organosilane, a class of compounds that feature a silicon-carbon bond. Its unique structure is the foundation of its versatility.

Chemical Structure and Properties

The molecule possesses two key functional groups:

-

A methacrylate group that can readily participate in polymerization reactions.[5]

-

A methoxydimethylsilyl group which, upon hydrolysis, forms reactive silanol groups.[6]

This dual reactivity allows it to form strong covalent bonds with both organic polymer matrices and inorganic surfaces, such as glass, silica, and metal oxides.[1][5]

The Mechanism of Action: A Tale of Two Reactions

The efficacy of this compound as a coupling agent stems from a two-step process: hydrolysis and condensation, followed by copolymerization.

1. Hydrolysis and Condensation: Bonding to the Inorganic Surface

In the presence of moisture, the methoxy groups on the silicon atom hydrolyze to form silanol (Si-OH) groups.[2][7] These silanols are highly reactive and can condense with hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane (Si-O-Si) bonds.[5][8] This initial step firmly anchors the molecule to the inorganic substrate.

Caption: Hydrolysis of the methoxy group and condensation with an inorganic surface.

2. Copolymerization: Integrating into the Polymer Matrix

The methacrylate group of the now surface-bound silane is a reactive vinyl monomer. During the polymerization of the organic resin (e.g., acrylics, epoxies), this methacrylate group participates in the reaction, becoming covalently incorporated into the growing polymer chains.[5][9]

Caption: Copolymerization of the surface-bound silane with the polymer matrix.

This creates a robust and durable interface between the inorganic filler and the organic polymer matrix, significantly enhancing the mechanical properties and overall performance of the resulting composite material.[1][4]

Key Applications in Polymer Chemistry

The unique properties of this compound make it invaluable in a wide range of applications:

-

Composite Materials: It is extensively used to improve the adhesion between reinforcing fillers (like glass fibers and silica) and polymer matrices in everything from automotive parts to aerospace components.[1][2] This leads to materials that are stronger, lighter, and more resistant to environmental degradation.[4]

-

Adhesives and Sealants: By promoting adhesion to various substrates, it enhances the bonding strength and durability of adhesives and sealants.[4]

-

Dental Composites: In dentistry, it is a crucial component in tooth-colored filling materials, ensuring a strong bond between the resin and the inorganic filler particles, leading to long-lasting restorations.[4][5]

-

Surface Modification: It is used to modify the surfaces of nanoparticles, improving their dispersion in polymer matrices and enabling the creation of advanced nanocomposites with tailored properties.[6][9]

-

Coatings: When incorporated into coatings, it can improve their adhesion, scratch resistance, and resistance to moisture and UV radiation.[4]

Advanced Polymerization Techniques

While conventional free-radical polymerization is common, more advanced techniques can be employed to create well-defined polymers with this compound.

-

Atom Transfer Radical Polymerization (ATRP): This controlled radical polymerization technique allows for the synthesis of block copolymers with precise control over molecular weight and architecture.[9][10]

-

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is another controlled polymerization method that can be used to produce polymers with narrow molecular weight distributions.[10]

-

Group Transfer Polymerization (GTP): GTP is a living polymerization method that can produce well-defined polymers and copolymers, including star polymers, at room temperature.[10][11]

These advanced methods open the door to the creation of highly specialized hybrid materials for applications in fields like drug delivery and tissue engineering.[9]

Hydrolytic Stability: A Critical Consideration

While the methoxy groups are designed to hydrolyze, the overall hydrolytic stability of the resulting siloxane bonds and the surrounding polymer matrix is crucial for long-term performance, especially in moist environments.[12][13] The dimethylsilyl group in this compound offers a different hydrolytic stability profile compared to its trimethoxy counterpart, 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). The presence of fewer alkoxy groups can influence the rate of hydrolysis and the structure of the resulting siloxane network.[14][15] The steric bulk around the silicon atom can also play a role in protecting the siloxane bonds from hydrolysis.[12]

Experimental Protocol: Surface Modification of Silica Nanoparticles

This protocol provides a general procedure for the surface functionalization of silica nanoparticles with this compound.

Materials:

-

Silica nanoparticles

-

This compound

-

Toluene (anhydrous)

-

Ethanol

-

Deionized water

-

Acetic acid (optional, as a catalyst)[7]

Procedure:

-

Dispersion of Nanoparticles: Disperse a known amount of silica nanoparticles in anhydrous toluene using ultrasonication to create a uniform suspension.

-

Addition of Coupling Agent: Add a calculated amount of this compound to the nanoparticle suspension. The amount will depend on the surface area of the nanoparticles and the desired grafting density.

-

Hydrolysis and Condensation: Add a small amount of water (and optionally, a catalytic amount of acetic acid) to the mixture to initiate the hydrolysis of the methoxy groups.

-

Reaction: Reflux the mixture with stirring for a specified period (e.g., 4-24 hours) to allow for the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the silica surface.

-

Purification: After the reaction, centrifuge the mixture to collect the surface-modified nanoparticles. Wash the nanoparticles repeatedly with toluene and then ethanol to remove any unreacted silane and byproducts.

-

Drying: Dry the functionalized nanoparticles in a vacuum oven at a suitable temperature (e.g., 60-80°C) to remove residual solvents.

Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the methacrylate and siloxane groups on the nanoparticle surface.[16]

-

Thermogravimetric Analysis (TGA): To quantify the amount of silane grafted onto the nanoparticle surface.[16]

-

Transmission Electron Microscopy (TEM): To observe the morphology and dispersion of the functionalized nanoparticles.

Caption: Workflow for the surface modification of silica nanoparticles.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C10H20O3Si | [3] |

| Molecular Weight | 216.35 g/mol | [3] |

| Appearance | Colorless liquid | [4] |

Conclusion: A Versatile Tool for Material Innovation

This compound is a powerful and versatile molecule in the polymer chemist's toolkit. Its ability to bridge the gap between organic and inorganic materials has led to significant advancements in a wide array of fields, from everyday consumer products to high-performance industrial applications. As the demand for advanced materials with tailored properties continues to grow, the importance of this and similar silane coupling agents will undoubtedly increase, driving further innovation in materials science.

References

- The Role of Silane Coupling Agents in Enhancing Composite Material Performance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.).

- Silane Coupling Agents in Polymer-based Reinforced Composites: A Review. (2025). Request PDF.

- Surface Modification of Nanoparticles with 3-Methacryloxypropyldimethylsilanol: Application Notes and Protocols. (n.d.). Benchchem.

- Xie, Y., Hill, C. A., Xiao, Z., Militz, H., & Mai, C. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Composites Part A: Applied Science and Manufacturing, 41(7), 806-819.

- Investigation of the Combination of Chicken Feathers and Polyhydroxyalkanoates for Sustainable and Biodegradable Composite M

- Chung, J. J., Jones, J. R., & Georgiou, T. K. (2015). Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate.

- van der Stee, S. G., de Kruif, C. G., & Vrij, A. (2004). Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane. Journal of Colloid and Interface Science, 269(1), 109-116.

- Synthesis and characterization of organic-inorganic polymers from new methacrylate monomers and silane derivatives. (n.d.).

- 3-(Trimethoxysilyl)propyl methacrylate 98% 2530-85-0. (n.d.). Sigma-Aldrich.

- Surface Modification of Oxidic Nanoparticles Using 3-Methacryloxypropyltrimethoxysilane. (n.d.).

- Effect of The Amount of 3-(trimethoxysilyl) propyl methacrylate on Improving Surface's Adhesive Properties of Zirconia. (n.d.).

- 3-(Trimethoxysilyl)

- Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release. (n.d.).

- Synthesis of Nanocomposite Organic/Inorganic Hybrid Materials Using Controlled/"Living" Radical Polymerization. (n.d.). College of Engineering and Applied Science.

- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.).

- 3-(Trimethoxysilyl)propyl methacrylate (M6514)

- Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM)

- Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. (n.d.).

- Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)

- Preparation and characterization of organic-inorganic hybrid nanomaterials using polyurethane-b-poly[3-(trimethoxysilyl) propyl. (n.d.).

- Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review. (n.d.).

- HYBRID INORGANIC/ORGANIC POLYMERS WITH NANOSCALE BUILDING BLOCKS: PRECURSORS, PROCESSING, PROPERTIES AND APPLIC

- In Situ Synthesis of Hybrid Inorganic–Polymer Nanocomposites. (n.d.). MDPI.

- The Effect of 3-(Trimethoxysilyl) Propyl Methacrylate on the Mechanical, Thermal, and Morphological Properties of Poly(methyl methacrylate)/Hydroxyapatite Composites. (n.d.).

- 3-(Dimethoxymethylsilyl)

- Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest, Inc.

- Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides. (2021). Semantic Scholar.

- Ageing of Dental Composites Based on Methacrylate Resins—A Critical Review of the Causes and Method of Assessment. (n.d.). MDPI.

- 3-(Trimethoxysilyl)

- 3-(Methoxydimethylsilyl)

- 3-(Trimethoxysilyl)

- Synthesis of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate macromers using catalytic chain transfer polymerization: a kinetic and mechanistic study. (n.d.). UQ eSpace.

- Synthesis of 3-[tris(trimethylsilyloxy)

- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.

- Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc.

- Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)

- Properties of hybrid coatings based on 3-trimethoxysilylpropyl methacrylate. (n.d.).

- 3-(Trimethoxysilyl)

- 3-(Trimethoxysilyl)propyl methacrylate 98 2530-85-0. (n.d.). Sigma-Aldrich.n.d.). Sigma-Aldrich.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C10H20O3Si | CID 3017711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chinacouplingagents.com [chinacouplingagents.com]

- 5. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Processing of 3-(Trimethoxysilyl)propyl Methacrylate (TMSPM) Functionalized Barium Titanate/Photopolymer Composites: Functionalization and Process Parameter Investigation [mdpi.com]

- 8. Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-(トリメトキシシリル)プロピルメタクリラート 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. d-nb.info [d-nb.info]

- 11. Toward Hybrid Materials: Group Transfer Polymerization of 3-(Trimethoxysilyl)propyl Methacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Remote Silyl Groups Enhance Hydrolytic Stability and Photocleavage Efficiency in Carbamates for Protein Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. gelest.com [gelest.com]

- 16. researchgate.net [researchgate.net]

hydrolysis and condensation pathway of 3-(Methoxydimethylsilyl)propyl methacrylate

An In-Depth Technical Guide to the Hydrolysis and Condensation of 3-(Methoxydimethylsilyl)propyl Methacrylate

Introduction: Bridging Organic and Inorganic Chemistry for Advanced Applications

This compound is a bifunctional molecule of significant interest in materials science and drug development. As a silane coupling agent, it possesses a unique structure: a methacrylate group, which is a reactive center for organic polymerization, and a methoxysilyl group, which serves as a precursor to an inorganic siloxane network. This dual nature allows it to form robust chemical bridges between organic polymers and inorganic substrates, making it invaluable for creating hybrid materials, functionalizing surfaces, and designing sophisticated drug delivery systems.[1][2]

Understanding the intricate pathways of its hydrolysis and subsequent condensation is paramount for any researcher aiming to harness its full potential. These reactions govern the transformation of the soluble, monomeric silane into a stable, cross-linked polysiloxane network. The kinetics and ultimate structure of this network dictate the final properties of the material, including its stability, adhesion, and performance. This guide provides a detailed exploration of these core chemical processes, the factors that control them, and the analytical methodologies required for their characterization.

Part 1: The Hydrolysis Pathway - Activating the Silane

The journey from a reactive monomer to a stable network begins with hydrolysis. This initial step is the gateway to all subsequent chemistry, converting the relatively inert methoxy group into a highly reactive silanol group.

The Mechanism of Hydrolysis

Hydrolysis is a chemical reaction where the methoxy (-OCH₃) group attached to the silicon atom is cleaved by water, yielding a silanol group (-Si-OH) and methanol (CH₃OH) as a byproduct.[3] This transformation is essential as the resulting silanol is the primary functional group responsible for both condensation into a polysiloxane network and covalent bonding to hydroxyl-rich inorganic surfaces.

The reaction proceeds as follows:

R-Si(CH₃)₂-OCH₃ + H₂O ⇌ R-Si(CH₃)₂-OH + CH₃OH

Where 'R' represents the propyl methacrylate group.

Controlling the Rate: Key Influencing Factors

The rate of hydrolysis is not constant; it is highly sensitive to the reaction environment. Controlling these factors is the first step in tailoring the final material. The general objective is to achieve a rate of hydrolysis that is significantly greater than the rate of condensation, allowing the silanols time to interact with a substrate or other molecules before excessive self-polymerization occurs.[4]

| Factor | Effect on Hydrolysis Rate | Causality & Experimental Insight |

| pH | Minimum near pH 7; increases in acidic or basic conditions.[5] | Acid catalysis protonates the methoxy group, making it a better leaving group. Base catalysis involves nucleophilic attack by hydroxide ions on the silicon atom. For controlled hydrolysis, a slightly acidic solution (pH 3-5), often buffered with acetic acid, is preferred to accelerate hydrolysis while keeping condensation relatively slow.[6][7] |

| Water Content | Rate increases with water concentration. | Water is a primary reactant.[3] Even atmospheric moisture can initiate hydrolysis.[8] In experimental setups, a defined water-to-silane molar ratio is crucial for reproducible results. |

| Solvent System | Influences miscibility and reaction kinetics. | Methoxy-containing silanes are typically hydrolyzed in methanol/water solutions to ensure all components remain in a single phase.[7] The presence of the alcohol byproduct (methanol) can also shift the reaction equilibrium. |

| Temperature | Rate increases with temperature.[3][7] | Higher temperatures provide the necessary activation energy for the reaction. Lab-scale hydrolysis is often conducted at moderately elevated temperatures (e.g., 60°C) to achieve complete reaction in a reasonable timeframe.[7] |

Part 2: The Condensation Pathway - Building the Siloxane Network

Once silanol groups are formed, they readily undergo condensation, a process that builds the inorganic backbone of the final material. This stage is critical as it defines the molecular architecture of the resulting polysiloxane.

The Mechanism of Condensation

Condensation involves the reaction between two silanol groups to form a siloxane bond (Si-O-Si) and a molecule of water. Alternatively, a silanol group can react with an unhydrolyzed methoxy group to form a siloxane bond and a molecule of methanol.

Reaction 1 (Silanol + Silanol): 2 R-Si(CH₃)₂-OH ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + H₂O

Reaction 2 (Silanol + Methoxy): R-Si(CH₃)₂-OH + R-Si(CH₃)₂-OCH₃ ⇌ R-Si(CH₃)₂-O-Si(CH₃)₂-R + CH₃OH

This process begins with the formation of dimers and short-chain linear or cyclic oligomers and, under the right conditions, proceeds to form a highly cross-linked, three-dimensional network.[3][6][9] The final structure is highly dependent on reaction conditions.

Controlling the Network: Key Influencing Factors

The competition between hydrolysis and condensation is key. The ideal scenario often involves rapid hydrolysis followed by controlled condensation.

| Factor | Effect on Condensation Rate | Causality & Experimental Insight |

| pH | Minimum around pH 4; increases in more acidic or basic conditions.[5] | The pH of minimum condensation rate does not coincide with that of hydrolysis. This differential reactivity is exploited to create stable aqueous silane solutions by maintaining a pH (typically 3.5-4.0) where hydrolysis is fast but condensation is slow.[5][6][9] |

| Concentration | Rate increases with silane concentration.[6][9] | Higher concentrations increase the probability of intermolecular collisions between reactive silanol groups, favoring the formation of oligomers.[8] |

| Temperature & Curing | Rate increases significantly with temperature. | While initial hydrolysis may be done in solution, the final condensation (curing) is typically driven by heat (e.g., 110-120°C).[7][8] This step removes water and alcohol byproducts, driving the equilibrium towards the formation of a stable, covalent siloxane network. |

| Substrate Interaction | Surface hydroxyls can participate in condensation. | When applied to a substrate like glass or silica, the silanol groups can condense with surface -OH groups, forming a covalent bond to the surface, in addition to self-condensing to form a cross-linked film. |

Part 3: Experimental Methodologies for Characterization

A robust understanding of these pathways requires precise analytical techniques to monitor the chemical transformations and characterize the final product. The choice of method depends on whether the goal is to study reaction kinetics in solution or to analyze the final, cured network.

Protocol 1: Preparation of a Stable Hydrolyzed Silane Solution

-

Objective: To prepare a silane solution where the majority of the methoxy groups are hydrolyzed to silanols, with minimal initial condensation.

-

Methodology:

-

Prepare the solvent mixture. A common starting point is a 90:10 or 80:20 v/v methanol-to-water ratio.[7]

-

Adjust the pH of the water component to 4.0-5.0 using a weak acid like acetic acid before mixing with the alcohol.

-

Slowly add the this compound to the stirred solvent mixture to a final concentration of 2-5% (w/v).

-

Allow the solution to hydrolyze for a specified time (e.g., 1-4 hours) at room temperature or slightly elevated temperature (e.g., 40-60°C).[7] The optimal time should be determined empirically using analytical monitoring.

-

The solution is now ready for application or further analysis.

-

Protocol 2: Monitoring Reaction Kinetics

-

Objective: To quantify the rates of hydrolysis and condensation in real-time.

-

Key Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive technique for mechanistic studies.[10]

-

²⁹Si NMR: Directly distinguishes between the silicon environments in the starting methoxysilane, the hydrolyzed silanol, and various siloxane (dimer, trimer, network) species.[10][11]

-

¹³C NMR: Can be used to follow the disappearance of the methoxy carbon peak and the appearance of the methanol carbon peak.[10]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: A widely accessible method to track the reaction progress.[12][13]

-

Protocol 3: Characterizing the Final Siloxane Network

-

Objective: To assess the properties of the fully cured polysiloxane material.

-

Key Techniques:

-

Thermogravimetric Analysis (TGA): Determines the thermal stability of the network. The onset of decomposition provides information on the integrity of the siloxane and organic components.[12]

-

Differential Scanning Calorimetry (DSC): Measures thermal transitions like the glass transition temperature (Tg), which can be related to the cross-linking density of the network.[15]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that confirms the elemental composition (presence of Si, O, C) and chemical states of the atoms on a modified substrate, verifying the presence of the silane layer.[12]

-

Part 4: Relevance and Applications in Drug Development

The precise control over the hydrolysis and condensation of this compound is not merely an academic exercise; it is a critical enabler for creating advanced functional materials for the pharmaceutical and biomedical fields.

-

Surface Functionalization of Nanocarriers: The silane can be used to coat drug-carrying nanoparticles (e.g., silica, iron oxide). The siloxane network provides a stable, biocompatible interface, while the outward-facing methacrylate group is available for further modification, such as attaching targeting ligands or polymerizing a "stealth" layer to improve circulation time.[1]

-

Organic-Inorganic Hybrid Hydrogels: By co-polymerizing the hydrolyzed silane with other acrylic monomers, it is possible to create hybrid materials. The condensation of the silane forms inorganic cross-links, enhancing the mechanical strength and stability of the hydrogel, which can be designed for controlled drug release.[2]

-

Adhesion Promoters in Transdermal Patches: The silane can be incorporated into pressure-sensitive adhesives used in transdermal drug delivery systems. It improves adhesion to both the backing layer and the skin by forming robust siloxane bonds.[2] The methacrylate component ensures compatibility and covalent integration with the acrylic adhesive matrix.

Conclusion

The transformation of this compound from a simple monomer into a complex polysiloxane network is a tale of two competing yet sequential reactions: hydrolysis and condensation. Mastery over these pathways, achieved through the careful control of pH, water content, concentration, and temperature, is essential for any scientist or engineer working with this versatile molecule. By leveraging the detailed experimental protocols and analytical techniques outlined in this guide, researchers can move beyond empirical formulation and toward the rational design of high-performance materials, unlocking new possibilities in fields ranging from advanced composites to next-generation drug delivery systems.

References

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Ishida, H. (1993). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Solid Substrates. Defense Technical Information Center. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

-

XIAMETER. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? - Blog. Retrieved from [Link]

-

Coating Additives. (2025). Practical Guide to Silane Coupling Agents: Hydrolysis, Formulation & Industry Tricks. Retrieved from [Link]

-

Sudmed. (n.d.). Characterization of Silicones. Retrieved from [Link]

-

Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science. Retrieved from [Link]

-

Gan, W., et al. (2010). Emulsion copolymerization mechanism of 3-trimethoxysilylpropyl methacrylate and styrene. Langmuir. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Retrieved from [Link]

-

ResearchGate. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Retrieved from [Link]

-

ResearchGate. (2009). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]

-

Eurofins. (n.d.). A SUMMARY OF AVAILABLE ANALYTICAL METHODS FOR THE DETERMINATION OF SILOXANES IN BIOGAS. Retrieved from [Link]

-

ResearchGate. (2012). Polysiloxane Networks Synthesis and thermo-mechanical characterization. Retrieved from [Link]

-

Lee, J. H., & Rhee, C. K. (2006). Condensation reaction of 3-(methacryloxypropyl)-trimethoxysilane and diisobutylsilanediol in non-hydrolytic sol-gel process. Journal of Sol-Gel Science and Technology. Retrieved from [Link]

-

Wang, X., et al. (2024). 3-Methacryloxypropyltrimethoxysilane-Modified Hydroxyl Acrylate Pressure-Sensitive Adhesive with High Antiplasticity for Efficient Transdermal Drug Delivery. ACS Applied Polymer Materials. Retrieved from [Link]

-

Vauthier, C., & Bouchemal, K. (2012). Poly(methyl methacrylate) particulate carriers in drug delivery. PubMed. Retrieved from [Link]

-

Taylor & Francis Group. (2015). Poly(Methyl Methacrylate) (PMMA): Drug Delivery Applications. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. uychem.com [uychem.com]

- 4. gelest.com [gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. witschem.com [witschem.com]

- 8. gelest.com [gelest.com]

- 9. researchgate.net [researchgate.net]

- 10. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Аккаунт заблокирован [ruweb.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The Bifunctional Bridge: A Technical Guide to Silane Coupling Agents in Advanced Material Interfaces

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Dissimilar Materials

In the realm of advanced materials, from high-strength composites to sophisticated drug delivery systems, the interface between organic and inorganic materials represents a critical frontier. The inherent incompatibility between hydrophilic inorganic surfaces (like glass, metals, and ceramics) and hydrophobic organic polymers often leads to weak points, compromising mechanical strength, hydrolytic stability, and overall performance. Silane coupling agents are uniquely designed organosilicon compounds that act as molecular bridges, creating a robust and durable link across this interface.[1][2][3][4] This guide provides an in-depth exploration of the bifunctional nature of these agents, detailing their reaction mechanisms, application protocols, and validation techniques.

Part 1: The Core Architecture of a Silane Coupling Agent

A silane coupling agent is a monomeric silicon compound characterized by a dual-reactivity structure.[5] Its general formula, Y-R-Si-X₃ , elegantly encapsulates this bifunctional nature.[6][7][8][9]

-

Si (Silicon): The central atom, forming the backbone of the molecule.

-

X (Hydrolyzable Group): Typically an alkoxy group (e.g., methoxy, -OCH₃; or ethoxy, -OC₂H₅) or a halogen.[9] This is the inorganic-reactive end of the molecule. It is designed to react with water and subsequently with hydroxyl groups on inorganic surfaces.[2][7]

-

Y (Organofunctional Group): A non-hydrolyzable group chosen for its reactivity or compatibility with a specific organic polymer matrix.[10] Examples include amino, epoxy, vinyl, and methacryloxy groups.[1][9] This is the organic-reactive end.

-

R (Alkyl Spacer): A short alkyl chain that connects the organofunctional group to the silicon atom, providing spatial separation and flexibility.

The strategic genius of this structure lies in its ability to present one chemical personality to the inorganic substrate and a completely different, compatible one to the organic resin, thereby "coupling" them.[11]

Part 2: The Three-Stage Mechanism of Interfacial Bonding

The process by which a silane coupling agent establishes a durable bridge across the organic-inorganic interface is a sequential, multi-step chemical transformation. This mechanism can be dissected into three primary stages: Hydrolysis, Condensation, and Interfacial Bonding.

Stage 1: Hydrolysis

The activation of the silane coupling agent begins with the hydrolysis of the alkoxy (or other hydrolyzable 'X') groups in the presence of water. This reaction cleaves the Si-O-C bonds and replaces them with Si-OH bonds, forming reactive silanol intermediates.[7]

R-Si-(OCH₃)₃ + 3H₂O → R-Si-(OH)₃ + 3CH₃OH

The rate of this reaction is influenced by several factors, including pH, catalyst presence, and the nature of the alkoxy group.[12] Methoxy groups hydrolyze more rapidly than ethoxy groups, while ethoxy silanes offer greater solution stability and are more environmentally friendly as the byproduct is ethanol.[1] Hydrolysis is slowest at a neutral pH of 7 and increases in both acidic and basic conditions.[12]

Caption: The hydrolysis of a trialkoxy silane to form a reactive silanetriol.

Stage 2: Condensation

Once formed, the silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si).[13] This process can lead to the formation of dimers, trimers, and larger oligomeric structures, which may remain in solution or deposit onto the substrate.[14]

2 R-Si-(OH)₃ → (HO)₂-Si(R)-O-(R)Si-(OH)₂ + H₂O

This self-condensation can continue, forming a cross-linked polysiloxane network.[15] The extent of this network formation depends on factors like silane concentration, water availability, and pH.[14][13] While some condensation is necessary, excessive polymerization in solution before surface interaction can be detrimental to forming a well-ordered interface.

Caption: Condensation of two silanol molecules to form a stable siloxane bond.

Stage 3: Interfacial Bonding

This final stage involves two distinct bonding events that complete the molecular bridge.

-